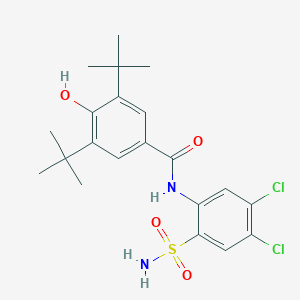
n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its tert-butyl ester group, hydroxyethyl group, and a unique structure that allows it to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield acetic acid derivatives, while reduction of the ester group can produce primary alcohols .
Scientific Research Applications
n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active compounds that participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[(2-hydroxyethyl)amino]acetate
- Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate
- Tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate
Uniqueness
n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides stability and reactivity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
146432-41-9 |
|---|---|
Molecular Formula |
C14H27NO5 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)9-15(7-8-16)10-12(18)20-14(4,5)6/h16H,7-10H2,1-6H3 |
InChI Key |
IUZTVXAUVUVCLI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CN(CCO)CC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCO)CC(=O)OC(C)(C)C |
Synonyms |
N,N-BIS(T-BUTYL-4-CARBOXYMETHYL)AMINOETHANOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)



![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)



![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)





